molecular formula C25H21FO3 B11161427 7-[(4-fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one

7-[(4-fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one

Cat. No.: B11161427
M. Wt: 388.4 g/mol
InChI Key: UAPATBYZYGBGFX-UHFFFAOYSA-N
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Description

7-[(4-fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one is a synthetic organic compound with the molecular formula C22H19FO3. It is a member of the chromen-2-one family, which is known for its diverse biological activities. This compound is characterized by the presence of a fluorobenzyl group, a phenyl group, and a propyl group attached to the chromen-2-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-[(4-fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluorobenzyl alcohol, 4-phenyl-6-propyl-2H-chromen-2-one, and suitable reagents.

    Reaction Conditions: The reaction conditions may include the use of solvents like dichloromethane or ethanol, and catalysts such as p-toluenesulfonic acid or sodium hydroxide.

    Reaction Steps: The key steps involve the formation of the ether linkage between the 4-fluorobenzyl group and the chromen-2-one core. This can be achieved through nucleophilic substitution reactions, where the hydroxyl group of 4-fluorobenzyl alcohol reacts with the chromen-2-one derivative.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

7-[(4-fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts: Palladium on carbon, p-toluenesulfonic acid.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.

Scientific Research Applications

7-[(4-fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity makes it a candidate for studying enzyme interactions and cellular processes.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 7-[(4-fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one involves its interaction with molecular targets such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity to specific targets, while the chromen-2-one core can participate in various biochemical pathways. The compound’s effects are mediated through modulation of these targets, leading to changes in cellular functions.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-fluorobenzyloxy)phenylboronic acid
  • 3-(4-fluorobenzyloxy)phenylboronic acid
  • 4-(3’-fluorobenzyloxy)phenylboronic acid

Uniqueness

7-[(4-fluorobenzyl)oxy]-4-phenyl-6-propyl-2H-chromen-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the fluorobenzyl group enhances its reactivity and binding affinity, making it a valuable compound for various applications.

Properties

Molecular Formula

C25H21FO3

Molecular Weight

388.4 g/mol

IUPAC Name

7-[(4-fluorophenyl)methoxy]-4-phenyl-6-propylchromen-2-one

InChI

InChI=1S/C25H21FO3/c1-2-6-19-13-22-21(18-7-4-3-5-8-18)14-25(27)29-24(22)15-23(19)28-16-17-9-11-20(26)12-10-17/h3-5,7-15H,2,6,16H2,1H3

InChI Key

UAPATBYZYGBGFX-UHFFFAOYSA-N

Canonical SMILES

CCCC1=CC2=C(C=C1OCC3=CC=C(C=C3)F)OC(=O)C=C2C4=CC=CC=C4

Origin of Product

United States

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